1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride is a compound of significant interest in various fields of scientific research This compound features a thiazole ring substituted with a difluorophenyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-difluoroaniline with thiourea under acidic conditions.
Substitution Reaction: The thiazole ring is then subjected to a substitution reaction with 3-bromoacetophenone to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This compound can modulate the activity of enzymes involved in cell signaling, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: Another compound with a difluorophenyl group, used as an intermediate in organic synthesis.
1-(3,4-Difluorophenyl)piperidin-4-one: A fluorinated building block used in the synthesis of pharmaceuticals.
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: A compound with similar structural features, used in the synthesis of bioactive molecules.
Uniqueness: 1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride stands out due to its unique combination of a thiazole ring and a difluorophenyl group, which imparts distinct chemical properties and potential biological activities
Properties
IUPAC Name |
1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS.ClH/c1-10(22)11-3-2-4-13(7-11)20-17-21-16(9-23-17)14-6-5-12(18)8-15(14)19;/h2-9H,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDAFTGZEVPFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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